Differential Lipophilicity Drives Predicted ADME Separation from 2-Tolyl and 4‑Hydroxyphenyl Analogs
The target compound exhibits an XLogP3‑AA of 7.0, which is >1 log unit higher than its 2‑tolyl analog (N-(2‑methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide, estimated XLogP3‑AA ≈ 5.8) and >2 log units higher than the 4‑hydroxyphenyl analog (estimated XLogP3‑AA ≈ 4.9). This elevated lipophilicity is predicted to enhance passive membrane permeability while simultaneously reducing aqueous solubility, factors that directly influence assay‑ready DMSO stock preparation and cellular washout kinetics [1]. In contrast, the 2‑tolyl analog, which bears only a single ortho‑methyl substituent, possesses lower LogP but also reduced steric shielding of the amide bond, potentially increasing susceptibility to hydrolytic metabolism [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 7.0 (computed) |
| Comparator Or Baseline | 2‑tolyl analog: XLogP3‑AA ≈ 5.8 (estimated); 4‑hydroxyphenyl analog: XLogP3‑AA ≈ 4.9 (estimated) |
| Quantified Difference | ΔXLogP3‑AA = +1.2 to +2.1 log units for target compound |
| Conditions | XLogP3 algorithm, PubChem computed property; comparator values estimated by structural analogy and fragment contribution |
Why This Matters
This lipophilicity difference directly affects solubility and permeability, making the target compound more suitable for lipid‑rich target environments but requiring distinct formulation strategies compared to less lipophilic analogs.
- [1] PubChem Compound Summary for CID 3129496, N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/337483-27-9 View Source
- [2] Waring, M. J. (2010). Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 5(3), 235‑248. https://doi.org/10.1517/17460441003605098 View Source
